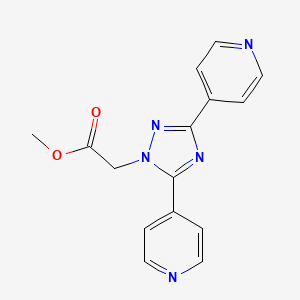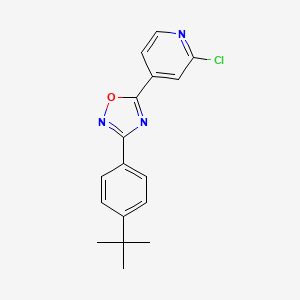![molecular formula C12H9N3O2S B11814858 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole Benzothiazole is known for its diverse biological activities, while pyrazole derivatives are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method is the reaction of 2-aminobenzenethiol with α-haloketones to form benzothiazole derivatives. This is followed by the cyclization of the benzothiazole derivative with hydrazine and subsequent reaction with acylating agents to introduce the carboxylic acid group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials, such as dyes and sensors.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety is known to interact with various biological targets, while the pyrazole ring can enhance binding affinity and specificity . Molecular docking studies and in vitro assays are often used to elucidate these interactions.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
Benzothiazole-2-thiol: Known for its antimicrobial and anticancer activities.
5-Methyl-1H-pyrazole-4-carboxylic acid: Used in medicinal chemistry for its anti-inflammatory properties.
Benzothiazole-2-carboxylic acid: Investigated for its potential as an enzyme inhibitor.
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of benzothiazole and pyrazole rings, which can provide synergistic effects and enhance its biological activity.
Propriétés
Formule moléculaire |
C12H9N3O2S |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c1-7-8(11(16)17)6-13-15(7)12-14-9-4-2-3-5-10(9)18-12/h2-6H,1H3,(H,16,17) |
Clé InChI |
RJAMSTZQPZIKJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)


![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)




![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
